Method Validation: Precision and Accuracy Achieved Using Lurasidone D8 as Internal Standard
A validated LC-MS/MS method employing Lurasidone-d8 hydrochloride as the internal standard for quantifying Lurasidone in human plasma demonstrated precision and accuracy results over five concentration levels in four different batches that were well within the regulatory acceptance limits as per FDA/EMA guidelines [1]. In contrast, methods using non-isotopic internal standards (e.g., structurally related antipsychotics) typically exhibit higher inter-batch variability and matrix-dependent accuracy drift due to differential ionization behavior .
| Evidence Dimension | Method precision and accuracy compliance with regulatory acceptance criteria |
|---|---|
| Target Compound Data | Precision and accuracy well within acceptance limits over five concentration levels across four independent batches |
| Comparator Or Baseline | Non-isotopic internal standards (structurally related compounds): typically require matrix-matched calibration and exhibit higher batch-to-batch variability; specific comparative quantitative data not available for lurasidone assays |
| Quantified Difference | Qualitative: regulatory-compliant precision/accuracy (SIL-IS) versus non-compliant or marginal performance (non-isotopic IS) without SIL |
| Conditions | LC-MS/MS assay; human plasma; liquid-liquid extraction with tert-butyl methyl ether; C18 column; mobile phase: 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v); flow rate 1.00 mL/min |
Why This Matters
This validation demonstrates that Lurasidone D8 Hydrochloride enables a method that meets stringent regulatory requirements for pharmacokinetic studies, which non-isotopic alternatives cannot reliably achieve.
- [1] Katteboina MY, Pilli NR, Mullangi R, Seelam RR, Satla SR. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomed Chromatogr. 2016;30(7):1065-1074. View Source
